Cas no 3469-69-0 (4-Iodopyrazole)

4-Iodopyrazole Chemical and Physical Properties
Names and Identifiers
-
- 4-Iodopyrazole
- 4-Iodo-1H-pyrazole
- 4-Iodoimidazole
- 1H-Pyrazole,4-iodo
- 3-iodopyrazole
- 4-iod-1h-pyrazol
- 4-iodo-pyrazole
- Pyrazole,4-iodo
- 1H-Pyrazole, 4-iodo-
- Pyrazole, 4-iodo
- 4-iodo pyrazole
- zlchem 55
- 4-iodo-1H-pyrazol
- PubChem13295
- AMTH001
- KSC225I2F
- LLNQWPTUJJYTTE-UHFFFAOYSA-
- ZLB0042
- BCP23197
- STK352892
- BBL013123
- SBB025965
- CI0022
- VP20109
- DB02721
- SB12748
- CS
- J-650219
- BB 0258398
- A6094
- FT-0600009
- HY-I0312
- Q-103260
- UNII-F33UJD465Q
- A936800
- SY004083
- PD060015
- MFCD00005244
- AS-2016
- AKOS005168313
- AB01319363-02
- Z1203162050
- CHEBI:45260
- F33UJD465Q
- NCGC00324872-01
- DTXSID30188244
- EINECS 222-434-1
- 4-Iodopyrazole, 99%
- EN300-81552
- CS-W008950
- I0692
- AE-641/00647033
- J-515539
- Q27104548
- AC-4433
- InChI=1/C3H3IN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6)
- SCHEMBL71959
- 3469-69-0
- 4-Iodo-pyrazole; 4-Iodo-1H-pyrazole
- ALBB-013400
- pyrazole, 4-iodo-
- DB-006849
- NS00029717
-
- MDL: MFCD00005244
- Inchi: 1S/C3H3IN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6)
- InChI Key: LLNQWPTUJJYTTE-UHFFFAOYSA-N
- SMILES: IC1C=NNC=1
Computed Properties
- Exact Mass: 193.93409g/mol
- Surface Charge: 0
- XLogP3: 1.7
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 0
- Monoisotopic Mass: 193.93409g/mol
- Monoisotopic Mass: 193.93409g/mol
- Topological Polar Surface Area: 28.7Ų
- Heavy Atom Count: 6
- Complexity: 48.1
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Tautomer Count: nothing
- Surface Charge: 0
Experimental Properties
- Color/Form: Not determined
- Density: 2.335
- Melting Point: 107.0 to 111.0 deg-C
- Boiling Point: 291.8°C at 760 mmHg
- Flash Point: 130.3℃
- Refractive Index: 1.688
- Water Partition Coefficient: Soluble in water.
- PSA: 28.68000
- LogP: 1.01430
- Solubility: Not determined
- Sensitiveness: Light Sensitive
4-Iodopyrazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26
- RTECS:UQ7145000
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
- Risk Phrases:R22; R36/37/38
4-Iodopyrazole Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Iodopyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A133653-10g |
4-Iodopyrazole |
3469-69-0 | 97% | 10g |
$13.0 | 2025-02-27 | |
Ambeed | A133653-1g |
4-Iodopyrazole |
3469-69-0 | 97% | 1g |
$7.0 | 2025-02-27 | |
eNovation Chemicals LLC | K04013-1kg |
4-Iodopyrazole |
3469-69-0 | 97% | 1kg |
$700 | 2024-06-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08039-100G |
4-iodo-1H-pyrazole |
3469-69-0 | 97% | 100g |
¥ 151.00 | 2023-04-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I33760-500g |
4-Iodo-1H-pyrazole |
3469-69-0 | 98% | 500g |
¥958.0 | 2022-04-27 | |
Enamine | EN300-81552-25.0g |
4-iodo-1H-pyrazole |
3469-69-0 | 95.0% | 25.0g |
$35.0 | 2025-03-21 | |
Chemenu | CM107819-500g |
4-iodo-1H-pyrazole |
3469-69-0 | 95+% | 500g |
$240 | 2021-08-06 | |
ChemScence | CS-W008950-500g |
4-Iodo-1H-pyrazole |
3469-69-0 | 99.62% | 500g |
$150.0 | 2022-04-27 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0692-25G |
4-Iodopyrazole |
3469-69-0 | >98.0%(GC)(T) | 25g |
¥330.00 | 2024-04-15 | |
AK Scientific | AMTH001-5g |
4-Iodopyrazole |
3469-69-0 | 98% | 5g |
$10 | 2025-02-18 |
4-Iodopyrazole Suppliers
4-Iodopyrazole Related Literature
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
Additional information on 4-Iodopyrazole
Recent Advances in the Application of 4-Iodopyrazole (CAS: 3469-69-0) in Chemical Biology and Pharmaceutical Research
4-Iodopyrazole (CAS: 3469-69-0) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a crucial building block in the synthesis of various biologically active molecules, including kinase inhibitors, antimicrobial agents, and radiopharmaceuticals. The presence of the iodine atom at the 4-position of the pyrazole ring makes it a valuable intermediate for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. Recent studies have highlighted its potential in drug discovery and development, particularly in the design of targeted therapies for cancer and infectious diseases.
One of the most notable advancements in the use of 4-Iodopyrazole is its incorporation into the synthesis of novel kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Researchers have successfully utilized 4-Iodopyrazole as a scaffold to develop selective inhibitors for kinases such as JAK2 and EGFR, which are implicated in various malignancies. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of a 4-Iodopyrazole-derived compound in inhibiting JAK2 activity with high specificity, offering a promising avenue for the treatment of myeloproliferative disorders.
In addition to its role in kinase inhibitor development, 4-Iodopyrazole has also been explored as a precursor for radiopharmaceuticals. The iodine atom in the compound can be replaced with radioactive isotopes like iodine-125 or iodine-131, enabling its use in imaging and targeted radiotherapy. A recent study in the European Journal of Nuclear Medicine and Molecular Imaging reported the successful labeling of 4-Iodopyrazole with iodine-131, resulting in a compound with high tumor uptake and minimal off-target effects in preclinical models. This finding underscores the potential of 4-Iodopyrazole in theranostic applications, where diagnosis and therapy are combined into a single platform.
Another area of interest is the antimicrobial properties of 4-Iodopyrazole derivatives. With the rise of antibiotic-resistant pathogens, there is an urgent need for new antimicrobial agents. Researchers have synthesized a series of 4-Iodopyrazole-based compounds and evaluated their activity against multidrug-resistant bacteria and fungi. A 2022 study in Bioorganic & Medicinal Chemistry Letters identified several 4-Iodopyrazole derivatives with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. These compounds exhibited low cytotoxicity to mammalian cells, suggesting their potential as safe and effective antimicrobial agents.
Despite these promising developments, challenges remain in the optimization and clinical translation of 4-Iodopyrazole-based compounds. Issues such as solubility, bioavailability, and metabolic stability need to be addressed to ensure their efficacy in vivo. Recent efforts have focused on structural modifications of 4-Iodopyrazole to improve its pharmacokinetic properties. For example, a 2023 study in ACS Medicinal Chemistry Letters described the synthesis of water-soluble 4-Iodopyrazole derivatives through the introduction of polar functional groups, which significantly enhanced their bioavailability and therapeutic index.
In conclusion, 4-Iodopyrazole (CAS: 3469-69-0) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility as a building block for kinase inhibitors, radiopharmaceuticals, and antimicrobial agents highlights its broad applicability in drug discovery. Ongoing research aims to overcome existing limitations and unlock the full potential of this compound in the development of next-generation therapeutics. As the field advances, 4-Iodopyrazole is expected to play an increasingly important role in addressing unmet medical needs and improving patient outcomes.
3469-69-0 (4-Iodopyrazole) Related Products
- 61393-33-7(1H-Pyrazol-1-yl)
- 6645-70-1(3,4-diiodopyrazole)
- 886062-95-9(1H-Pyrazol-3-yl)
- 2033-45-6(3,5-Dimethyl-4-iodopyrazole)
- 15802-75-2(4-Iodo-3-methyl-1H-pyrazole)
- 288-13-1(1H-pyrazole)
- 39806-90-1(4-iodo-1-methyl-pyrazole)
- 87844-46-0(1H-Pyrazole, 1-hydroxy-4-iodo-)
- 918962-79-5(1H-Pyrazol-4-yl)
- 835653-09-3(1H-Pyrazole, compd. with benzene (1:1))

